N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide
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Overview
Description
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide, commonly known as DMTB, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB is a thioamide derivative of 3-isopropoxybenzoic acid, and its chemical structure is shown below:
Mechanism of Action
The mechanism of action of DMTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
DMTB has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of COX-2 and NF-κB, as well as the suppression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). These effects are thought to contribute to the anti-inflammatory and analgesic properties of DMTB.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMTB is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of DMTB is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several potential future directions for research on DMTB, including:
1. Further studies to elucidate the mechanism of action of DMTB, particularly with regard to its effects on COX-2 and NF-κB.
2. Development of more efficient synthesis methods for DMTB, which could help to overcome its limitations in lab experiments.
3. Investigation of the potential applications of DMTB in other fields, such as materials science and analytical chemistry.
4. Studies to investigate the potential side effects of DMTB, particularly with regard to its long-term use.
In conclusion, DMTB is a promising molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully elucidate its mechanism of action and explore its potential applications in other fields.
Synthesis Methods
DMTB can be synthesized through a multi-step process involving the reaction of 3-isopropoxybenzoic acid with thionyl chloride and dimethyl aniline. The resulting intermediate is then treated with carbon disulfide and sodium hydroxide to form DMTB.
Scientific Research Applications
DMTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DMTB has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12(2)23-17-7-5-6-15(11-17)18(22)21-19(24)20-16-9-8-13(3)14(4)10-16/h5-12H,1-4H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQGDERYXXIGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide |
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